molecular formula C14H21N5O7S B14721480 Heptyl carbamimidothioate;2,4,6-trinitrophenol CAS No. 6336-00-1

Heptyl carbamimidothioate;2,4,6-trinitrophenol

Cat. No.: B14721480
CAS No.: 6336-00-1
M. Wt: 403.41 g/mol
InChI Key: RAERTVIUGSNBOL-UHFFFAOYSA-N
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Description

Heptyl carbamimidothioate;2,4,6-trinitrophenol is a compound that combines the properties of heptyl carbamimidothioate and 2,4,6-trinitrophenol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of heptyl carbamimidothioate typically involves the reaction of heptylamine with carbon disulfide under basic conditions to form the corresponding dithiocarbamate, which is then treated with an appropriate electrophile to yield heptyl carbamimidothioate .

For 2,4,6-trinitrophenol, the synthesis involves the nitration of phenol with a mixture of concentrated sulfuric acid and nitric acid. This reaction is highly exothermic and requires careful temperature control to avoid runaway reactions .

Industrial Production Methods: Industrial production of 2,4,6-trinitrophenol involves a similar nitration process but on a larger scale with enhanced safety measures to handle the exothermic nature of the reaction. The production of heptyl carbamimidothioate on an industrial scale would involve continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Heptyl carbamimidothioate can undergo various chemical reactions including nucleophilic substitution and addition reactions due to the presence of the carbamimidothioate group. Common reagents for these reactions include alkyl halides and acyl chlorides .

2,4,6-Trinitrophenol undergoes redox reactions and can act as an oxidizing agent. It also participates in electrophilic substitution reactions due to the presence of nitro groups .

Major Products: The major products formed from the reactions of heptyl carbamimidothioate include substituted thioureas and isothiocyanates. For 2,4,6-trinitrophenol, the major products depend on the specific reaction but can include various nitro-substituted aromatic compounds .

Scientific Research Applications

Mechanism of Action

Properties

CAS No.

6336-00-1

Molecular Formula

C14H21N5O7S

Molecular Weight

403.41 g/mol

IUPAC Name

heptyl carbamimidothioate;2,4,6-trinitrophenol

InChI

InChI=1S/C8H18N2S.C6H3N3O7/c1-2-3-4-5-6-7-11-8(9)10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-7H2,1H3,(H3,9,10);1-2,10H

InChI Key

RAERTVIUGSNBOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSC(=N)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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